2-Benzylazepane hydrochloride
CAS No.:
Cat. No.: VC15955388
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClN |
|---|---|
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | 2-benzylazepane;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |
| Standard InChI Key | LNZDVSLKPCRWOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(NCC1)CC2=CC=CC=C2.Cl |
Introduction
Synthesis and Manufacturing
The synthesis of 2-benzylazepane hydrochloride typically involves multistep organic reactions, starting from cyclohexanone or azepane precursors. A plausible route, inferred from analogous syntheses , is outlined below:
Step 1: Formation of 1-Benzylazepan-2-one
Cyclohexanone undergoes reductive amination with benzylamine under catalytic hydrogenation to yield 1-benzylazepan-2-one . This intermediate is critical for introducing the benzyl group.
Step 2: Chlorination and Hydrolysis
Treatment with phosphorus pentachloride (PCl5) generates 3,3-dichloroazepan-2-one, which is subsequently hydrolyzed in acidic conditions to produce azepane-2,3-dione .
Step 3: Reduction to 2-Benzylazepane
The dione is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield 2-benzylazepane. Final treatment with hydrochloric acid forms the hydrochloride salt .
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–80°C |
| Solvent | Ethanol, THF |
| Catalyst | Pd/C, Raney Ni |
| Yield (Parent Amine) | 60–75% |
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | ~200–220°C (decomposes) |
| Solubility | Soluble in water, ethanol |
| LogP (Partition Coeff.) | ~2.59 (estimated) |
| pKa | ~9.5 (amine protonation) |
Spectroscopic Data
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IR (KBr): N–H stretch (~3300 cm⁻¹), C–Cl stretch (600–800 cm⁻¹) .
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¹H NMR (D2O): δ 1.44–2.60 (azepane ring protons), δ 3.70 (N–CH2), δ 7.20–7.40 (benzyl aromatic protons) .
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MS (EI): m/z 189.3 [M+H]⁺ (parent amine), 225.8 [M+H+Cl]⁻ (hydrochloride) .
Pharmacological and Industrial Applications
Central Nervous System (CNS) Modulation
Azepane derivatives exhibit affinity for neurotransmitter receptors, including dopamine and serotonin transporters . The benzyl group may enhance binding to synaptic vesicle proteins, suggesting potential use in neurodegenerative disease research .
Catalysis and Organic Synthesis
2-Benzylazepane hydrochloride serves as a chiral ligand in asymmetric catalysis. Its rigid structure facilitates enantioselective transformations, such as hydrogenation of ketones .
Future Directions and Research Gaps
Despite its structural promise, 2-benzylazepane hydrochloride remains understudied. Key research priorities include:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Crystal Structure Analysis: X-ray diffraction to confirm salt formation and polymorphic forms.
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Target Identification: High-throughput screening against GPCRs and ion channels.
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